(1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride
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Overview
Description
(1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H9N3·HCl It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
It is known that imidazole derivatives, to which this compound belongs, have a broad range of biological activities . They are often used in the development of new drugs .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they could have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride can be synthesized through several methods. One common approach involves the methylation of imidazole using methanol in the presence of an acid catalyst. Another method is the Radziszewski reaction, which involves the reaction of glyoxal, formaldehyde, ammonia, and methylamine .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
(1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A closely related compound with similar chemical properties and applications.
2-Aminoimidazole: Another imidazole derivative with distinct biological activities.
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride: A structurally similar compound with potential pharmaceutical applications.
Uniqueness
(1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(1-methylimidazol-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-8-3-2-7-5(8)4-6;/h2-3H,4,6H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBZZSKMXFFYGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622749 |
Source
|
Record name | 1-(1-Methyl-1H-imidazol-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161493-94-3 |
Source
|
Record name | 1-(1-Methyl-1H-imidazol-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methyl-1H-imidazol-2-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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